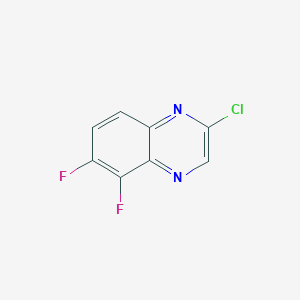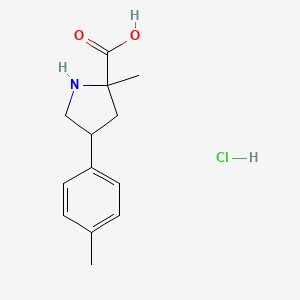
2-Chloro-5,6-difluoroquinoxaline
Vue d'ensemble
Description
2-Chloro-5,6-difluoroquinoxaline is a chemical compound with the molecular formula C8H3ClF2N2. It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-difluoroquinoxaline and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which allows for quick and efficient synthesis . Another method involves the application of the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6-difluoroquinoxaline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
2-Chloro-5,6-difluoroquinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities . These compounds have shown moderate to high efficacy against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Biochemistry Research
In biochemistry, 2-Chloro-5,6-difluoroquinoxaline is used as a nucleus for molecular transformations . Various derivatives have been synthesized to optimize antimicrobial activity, with some compounds showing promising results against specific microorganisms .
Pharmaceutical Development
This compound serves as a framework for developing novel pharmaceuticals . Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anticancer effects. The compound’s ability to be quickly and efficiently synthesized via microwave-assisted synthesis makes it a valuable asset in pharmaceutical research .
Material Science
2-Chloro-5,6-difluoroquinoxaline-based copolymers have been studied for their photovoltaic properties in nonfullerene organic solar cells. Modifications to the polymeric backbone of these copolymers can significantly affect interchain packing, blend morphology, and overall photovoltaic performance .
Analytical Chemistry
In analytical chemistry, 2-Chloro-5,6-difluoroquinoxaline is utilized for its reactivity in various analytical methods , including NMR, HPLC, LC-MS, and UPLC. These methods are essential for determining the purity, structure, and other chemical properties of substances .
Environmental Science
The compound’s derivatives are being explored for their potential use in environmental applications , such as organic solar cells. Their ability to influence molecular ordering and orientation could lead to more efficient energy conversion and storage solutions .
Agricultural Research
Quinoxaline derivatives, including those related to 2-Chloro-5,6-difluoroquinoxaline, have been investigated for their antibiotic properties in agriculture. These compounds could play a role in protecting crops from microbial infections and improving overall agricultural productivity .
Propriétés
IUPAC Name |
2-chloro-5,6-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANSNTVEPGKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)





![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)